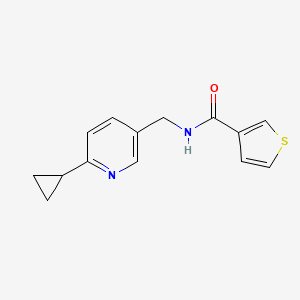

N-((6-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-((6-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide”, often involves heterocyclization of various substrates . A related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Chemical Reactions Analysis

Thiophene-based compounds are known for their versatility in chemical reactions. They can undergo various transformations, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations . The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Wissenschaftliche Forschungsanwendungen

Chemistry and Pharmacology of Synthetic Opioids

A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, highlights the significance of chemical structure in developing substances for potential therapeutic use or understanding their abuse potential. The study emphasizes the need for continuous monitoring and research on newly emerging compounds to assess their impact on public health and safety (Sharma et al., 2018).

Role of Cyclodextrins in Drug Delivery

Research on cyclodextrins, cyclic oligosaccharides known for forming inclusion complexes with various molecules, underscores their utility in enhancing the solubility and stability of pharmaceutical compounds. The review discusses how cyclodextrins are employed to improve drug delivery systems, showcasing their role in modifying the properties of therapeutic agents for better efficacy and safety profiles (Valle, 2004).

Advanced Organophosphate Degradation Techniques

A comprehensive examination of reversible cholinesterase inhibitors as a pretreatment strategy for exposure to organophosphates offers insights into chemical safety and therapeutic interventions. The study evaluates the efficacy of various compounds in mitigating the toxic effects of organophosphates, suggesting avenues for enhancing protective measures against these hazardous substances (Lorke & Petroianu, 2018).

Ethylene and Its Precursor in Plant Biology

The biochemical precursor to ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), is highlighted for its multifaceted role in plant biology beyond serving as the precursor to the ethylene hormone. This review presents ACC's involvement in various plant physiological processes, indicating its significance in research focusing on plant growth, stress response, and hormone signaling mechanisms (Van de Poel & Van Der Straeten, 2014).

Eigenschaften

IUPAC Name |

N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c17-14(12-5-6-18-9-12)16-8-10-1-4-13(15-7-10)11-2-3-11/h1,4-7,9,11H,2-3,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLAXJUVRLMFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Hydroxyethyl)-1-benzothiophen-3-yl]ethanol](/img/structure/B2721048.png)

![N-(1-cyanopropyl)-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2721049.png)

![2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride](/img/structure/B2721060.png)

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2721067.png)